molecular formula C17H10N6O2S B11287933 2-{[3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11287933
M. Wt: 362.4 g/mol
InChI Key: GIZGLRPYUDQBOG-UHFFFAOYSA-N
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Description

2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique fusion of triazole, thiadiazole, and isoindole moieties, which contribute to its diverse pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including cyclization and condensation reactions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. Microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ortho esters, and enaminonitriles . Reaction conditions often involve acidic or basic catalysts, microwave irradiation, and specific temperature and pressure settings to optimize yields.

Major Products

The major products formed from these reactions include various substituted triazolothiadiazoles and isoindole derivatives, which exhibit diverse pharmacological activities .

Scientific Research Applications

2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with specific receptors contributes to its bioactivity. It acts as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific fusion of triazole, thiadiazole, and isoindole moieties, which confer distinct chemical and biological properties. Its ability to act as a versatile synthetic intermediate and its broad spectrum of biological activities make it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H10N6O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H10N6O2S/c24-15-10-5-1-2-6-11(10)16(25)22(15)9-13-21-23-14(19-20-17(23)26-13)12-7-3-4-8-18-12/h1-8H,9H2

InChI Key

GIZGLRPYUDQBOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN4C(=NN=C4S3)C5=CC=CC=N5

Origin of Product

United States

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